3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
CAS No.: 1040042-28-1
Cat. No.: VC2550174
Molecular Formula: C16H11FO3S
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040042-28-1 |
|---|---|
| Molecular Formula | C16H11FO3S |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | 3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) |
| Standard InChI Key | AKHCCAYLTYUWNU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F |
Introduction
Structural Properties and Identification
Molecular Formula and Structure
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid has a molecular formula of C16H11FO3S, corresponding to a molecular weight of approximately 302.04 g/mol . The structure features a benzofuran ring system as its core scaffold, which provides rigidity and planarity to a significant portion of the molecule . The benzofuran ring consists of a benzene ring fused with a furan ring, creating a bicyclic heterocyclic system that serves as the foundation for the compound's architecture . At the 2-position of this benzofuran system, a carboxylic acid group (-COOH) is attached, which contributes to the acidic character of the molecule and provides a site for potential hydrogen bonding interactions .
The distinguishing structural feature of this compound is the substituent at the 3-position of the benzofuran ring, which consists of a 2-fluorophenyl group connected via a sulfanyl methyl linkage (-CH2-S-) . The 2-fluorophenyl group introduces a halogen atom at the ortho position of the phenyl ring, which can significantly alter the electronic distribution within this portion of the molecule . This fluorine substitution can influence various properties including lipophilicity, metabolic stability, and binding interactions with potential biological targets . The sulfur atom in the linking group provides a distinctive bent geometry due to its tetrahedral electron configuration, creating a specific three-dimensional arrangement that may be critical for any potential biological activity or chemical reactivity of the compound .
Identification Codes and Nomenclature
For systematic identification and database referencing, 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is associated with several standard chemical identification systems that uniquely define its structure . In addition to its IUPAC name, the compound can also be referred to as 3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid, which represents a slight variation in nomenclature convention but denotes the same chemical entity . For computational chemistry and database purposes, the compound is assigned the InChIKey AKHCCAYLTYUWNU-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecule that enables rapid structure searching and identification .
Physical and Chemical Properties
Predicted Collision Cross Section Data
The collision cross section (CCS) values for 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid provide valuable information about the compound's three-dimensional shape and size in various ionic states, which is crucial for mass spectrometry-based identification and characterization . These predicted values represent the effective area for interaction between the ionized molecule and buffer gas molecules during ion mobility spectrometry experiments . The CCS data encompasses multiple possible adduct forms that the compound may form during mass spectrometry analysis, offering a comprehensive profile for analytical detection and confirmation . This information is particularly valuable for researchers developing analytical methods for detecting or quantifying this compound in complex matrices or for structural confirmation during synthesis verification .
The following table presents the predicted collision cross section values for various ionic forms of 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 303.04858 | 165.9 |
| [M+Na]+ | 325.03052 | 179.9 |
| [M+NH4]+ | 320.07512 | 174.2 |
| [M+K]+ | 341.00446 | 172.6 |
| [M-H]- | 301.03402 | 170.0 |
| [M+Na-2H]- | 323.01597 | 172.3 |
| [M]+ | 302.04075 | 169.6 |
| [M]- | 302.04185 | 169.6 |
The CCS values range from approximately 165.9 to 179.9 Ų, with the variation depending on the nature of the adduct formed . The positive ion adducts ([M+H]+, [M+Na]+, [M+NH4]+, and [M+K]+) show distinct CCS values, with the sodium adduct exhibiting the largest cross-sectional area at 179.9 Ų . This increased size for the sodium adduct suggests a specific conformational arrangement that accommodates the sodium ion in a manner that maximizes stabilizing interactions . The negative ion forms, particularly [M-H]- with a CCS value of 170.0 Ų, provide alternative detection options that may be preferable depending on the analytical context and instrumentation parameters .
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